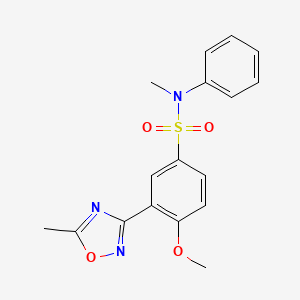
4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenylbenzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various areas of research, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenylbenzenesulfonamide is not fully understood. However, it has been proposed that this compound acts by inhibiting enzymes and receptors, modulating ion channels, and interacting with proteins and nucleic acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenylbenzenesulfonamide are still under investigation. However, some of the reported effects of this compound are:
1. Inhibition of enzymes and receptors: This compound has been shown to inhibit various enzymes and receptors such as carbonic anhydrase, cholinesterase, and adenosine A3 receptor.
2. Modulation of ion channels: This compound has been shown to modulate various ion channels such as voltage-gated sodium channels and calcium channels.
3. Interaction with proteins and nucleic acids: This compound has been shown to interact with various proteins and nucleic acids, and it has been proposed as a potential fluorescent probe for biomolecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages and limitations of 4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenylbenzenesulfonamide for lab experiments are:
Advantages:
1. This compound is easy to synthesize, and it can be obtained in high yield and purity.
2. This compound has shown potential in various areas of scientific research, and it can be used as a starting material for the synthesis of other compounds.
3. This compound can be easily modified to obtain derivatives with different properties.
Limitations:
1. The mechanism of action of this compound is not fully understood.
2. The biochemical and physiological effects of this compound are still under investigation.
3. This compound may have limited solubility in some solvents, which can affect its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenylbenzenesulfonamide. Some of the possible directions are:
1. Further investigation of the mechanism of action of this compound.
2. Exploration of the potential of this compound as a drug candidate for the treatment of various diseases.
3. Investigation of the pharmacological properties of this compound, and its potential as a modulator of ion channels.
4. Development of new derivatives of this compound with improved properties.
5. Investigation of the biochemical and physiological effects of this compound, and its potential as a fluorescent probe for biomolecules.
In conclusion, 4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenylbenzenesulfonamide is a chemical compound that has shown potential in various areas of scientific research. This compound can be easily synthesized, and it can be used as a starting material for the synthesis of other compounds. Further research on this compound can lead to the development of new drugs and probes for biomolecules.
Méthodes De Synthèse
The synthesis method of 4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenylbenzenesulfonamide involves the reaction of 4-methoxy-N-methyl-N-phenylbenzenesulfonamide with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is obtained by filtration, followed by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Applications De Recherche Scientifique
4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenylbenzenesulfonamide has been studied for its potential in various areas of scientific research. Some of the research applications of this compound are:
1. Medicinal Chemistry: This compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
2. Pharmacology: This compound has been studied for its pharmacological properties such as its ability to inhibit enzymes and receptors, and its potential as a modulator of ion channels.
3. Biochemistry: This compound has been studied for its biochemical properties such as its ability to interact with proteins and nucleic acids, and its potential as a fluorescent probe for biomolecules.
Propriétés
IUPAC Name |
4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-12-18-17(19-24-12)15-11-14(9-10-16(15)23-3)25(21,22)20(2)13-7-5-4-6-8-13/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUYNINVXJBFOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N(C)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7710268.png)
![ethyl 4-({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7710290.png)








![N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)


